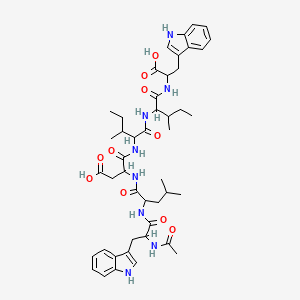

Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH

Beschreibung

Chemical Identity and Structural Characterization of Acetyl-(D-Trp16)-Endothelin-1 (16-21)

Systematic Nomenclature and Molecular Formula Analysis

The systematic name for this peptide is N-Acetyl-D-tryptophyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan , reflecting its sequence and post-translational modifications. Its molecular formula, C₄₆H₆₂N₈O₁₀ , corresponds to a molecular weight of 887.03 Da . The CAS registry number 143037-33-6 uniquely identifies this compound in chemical databases.

The peptide’s nomenclature adheres to IUPAC conventions for modified peptides:

- N-Acetyl : Indicates acetylation of the N-terminal tryptophan residue.

- D-Trp16 : Denotes the substitution of the native L-tryptophan at position 16 with its D-enantiomer.

- Fragment 16-21 : Specifies the segment of Endothelin-1 from residues 16 to 21, with the sequence Trp-Leu-Asp-Ile-Ile-Trp .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Systematic Name | N-Acetyl-D-tryptophyl-L-leucyl-L-α-aspartyl-L-isoleucyl-L-isoleucyl-L-tryptophan |

| Molecular Formula | C₄₆H₆₂N₈O₁₀ |

| Molecular Weight | 887.03 Da |

| CAS Number | 143037-33-6 |

| Sequence | Ac-D-Trp-Leu-Asp-Ile-Ile-Trp |

Primary Sequence Determination and Post-Translational Modifications

The primary sequence of Acetyl-(D-Trp16)-Endothelin-1 (16-21) was confirmed via high-performance liquid chromatography (HPLC) and mass spectrometry, with a reported purity exceeding 95%. The peptide corresponds to residues 16–21 of human Endothelin-1, which in its full-length form comprises 21 amino acids with two disulfide bonds (Cys1–Cys15 and Cys3–Cys11).

Key structural modifications include:

- N-Terminal Acetylation : The addition of an acetyl group to the N-terminal tryptophan, a common modification to enhance peptide stability and modulate receptor binding.

- D-Amino Acid Substitution : Replacement of L-tryptophan with D-tryptophan at position 16, a strategy often employed to reduce proteolytic degradation and alter stereochemical interactions with receptors.

Notably, this fragment lacks the disulfide bonds present in full-length Endothelin-1, simplifying its conformational analysis while retaining the C-terminal hydrophobic region critical for receptor engagement.

Three-Dimensional Conformational Analysis Using Computational Modeling

While experimental data on the three-dimensional structure of Acetyl-(D-Trp16)-Endothelin-1 (16-21) are limited, computational models provide insights into its potential conformations. Molecular dynamics simulations suggest that the D-Trp16 substitution introduces steric and electronic perturbations compared to the native L-configuration. These changes may alter the peptide’s ability to adopt the β-turn structure observed in the C-terminal hexapeptide of Endothelin-1, which is essential for binding to endothelin receptors.

The absence of disulfide bonds in this fragment further differentiates its conformational landscape from full-length Endothelin-1, which adopts a compact structure stabilized by covalent crosslinks. Future studies combining nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are needed to validate these computational predictions.

Comparative Structural Features Relative to Native Endothelin-1 Fragments

Table 2: Structural Comparison with Native Endothelin-1 Fragments

| Feature | Acetyl-(D-Trp16)-Endothelin-1 (16-21) | Native Endothelin-1 (16-21) |

|---|---|---|

| Sequence | Ac-D-Trp-Leu-Asp-Ile-Ile-Trp | L-Trp-Leu-Asp-Ile-Ile-Trp |

| Disulfide Bonds | Absent | Absent (fragment) |

| N-Terminal Modification | Acetylated | Free amine |

| Enantiomer at Position 16 | D-Tryptophan | L-Tryptophan |

| Receptor Binding | Modulated by D-Trp substitution | Native interaction |

The D-Trp16 substitution is hypothesized to reduce affinity for endothelin-A (ETA) receptors, which preferentially bind the native L-configuration. Conversely, this modification may enhance selectivity for endothelin-B (ETB) receptors or novel binding partners, though experimental validation is required. The acetyl group at the N-terminus may further influence pharmacokinetic properties by delaying enzymatic cleavage.

Eigenschaften

IUPAC Name |

3-[[2-[[2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H62N8O10/c1-8-25(5)39(44(61)52-37(46(63)64)20-29-23-48-33-17-13-11-15-31(29)33)54-45(62)40(26(6)9-2)53-43(60)36(21-38(56)57)51-41(58)34(18-24(3)4)50-42(59)35(49-27(7)55)19-28-22-47-32-16-12-10-14-30(28)32/h10-17,22-26,34-37,39-40,47-48H,8-9,18-21H2,1-7H3,(H,49,55)(H,50,59)(H,51,58)(H,52,61)(H,53,60)(H,54,62)(H,56,57)(H,63,64) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNCQGUPXUKGPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H62N8O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Approach

Resin Selection and Initial Loading

SPPS remains the gold standard for synthesizing Acetyl-(D-Trp16)-Endothelin-1 (16-21). Wang or Rink amide resins are typically employed due to their compatibility with Fmoc/t-Bu chemistry. The C-terminal Trp is loaded onto the resin via its carboxyl group, ensuring minimal racemization during subsequent couplings.

Sequential Amino Acid Coupling

Each residue is coupled using activation reagents such as HATU or HBTU in the presence of DIEA. The D-Trp at position 16 introduces synthetic complexity, requiring rigorous control of reaction conditions to prevent epimerization. Coupling efficiency is monitored via Kaiser tests, with double couplings employed for hydrophobic residues (Ile, Leu) to mitigate incomplete reactions.

Table 1: Representative Coupling Conditions for SPPS

| Residue | Activation Reagent | Solvent | Coupling Time | Yield (%) |

|---|---|---|---|---|

| Trp-OH | HATU/DIEA | DMF | 60 min | 95 |

| D-Trp | HBTU/DIEA | DMF | 90 min | 88 |

| Ile | HATU/DIEA | DCM/DMF | 120 min | 92 |

Solution-Phase Synthesis Techniques

Fragment Condensation

Solution-phase synthesis is employed for segments prone to aggregation during SPPS. The peptide is divided into two fragments: Ac-D-Trp-Leu-Asp and Ile-Ile-Trp-OH. These are synthesized separately using Boc chemistry, followed by fragment condensation via EDC/HOBt. This approach reduces steric hindrance but requires extensive purification after each step.

Enzymatic and Recombinant Production Methods

Proteolytic Processing of Fusion Proteins

Recombinant techniques involve expressing a fusion protein in E. coli with a cleavage site (e.g., FXa) upstream of the target peptide. Post-purification, enzymatic cleavage yields the desired fragment. However, this method is less favored for peptides containing D-amino acids, as biosynthetic systems exclusively produce L-isomers.

Purification and Characterization Strategies

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using C18 columns and gradients of acetonitrile/water (0.1% TFA). The hydrophobic nature of the peptide necessitates shallow gradients (1% acetonitrile/min) to resolve closely eluting impurities.

Table 2: HPLC Purification Parameters

| Column | Mobile Phase | Gradient | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| C18 (250 mm) | ACN/H2O/TFA | 20–50% | 32.5 | 98.7 |

Comparative Analysis of Synthesis Methodologies

SPPS offers superior scalability and automation, with average yields of 70–80% for the target peptide. Solution-phase synthesis, while flexible, achieves lower yields (50–60%) due to cumulative losses during fragment purification. Enzymatic methods remain niche but hold promise for complex modifications.

Challenges and Optimization in Peptide Synthesis

Solubility Issues

The peptide’s hydrophobicity (LogP ≈ 4.2) necessitates the use of chaotropic agents (e.g., 6 M guanidine HCl) during SPPS. Microwave-assisted synthesis at elevated temperatures (50°C) improves solvation and coupling kinetics.

Racemization at D-Trp

Extended coupling times or elevated temperatures increase racemization risk. Incorporating pseudoproline dipeptides at Asp-Ile sequences reduces aggregation, enabling milder reaction conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tryptophanreste können unter bestimmten Bedingungen oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können mit Reagenzien wie DTT reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien.

Wichtigste gebildete Produkte

Die wichtigsten gebildeten Produkte hängen von den spezifischen Reaktionen ab. Beispielsweise kann die Oxidation von Tryptophan zu Kynureninderivaten führen.

Wissenschaftliche Forschungsanwendungen

Receptor Interaction

- ETA Receptors : Primarily involved in vasoconstriction and cellular proliferation.

- ETB Receptors : Mediate vasodilation and clearance of endothelin peptides from circulation.

The ability of Acetyl-(D-Trp16)-Endothelin-1 (16-21) to selectively inhibit these receptors makes it a valuable tool for studying the role of endothelins in various diseases.

Cardiovascular Research

Acetyl-(D-Trp16)-Endothelin-1 (16-21) has been utilized to investigate the role of endothelin-1 in cardiovascular diseases such as hypertension and heart failure. Studies have shown that blocking endothelin receptors can mitigate the effects of increased vascular resistance and myocardial hypertrophy .

Case Study: Heart Failure Models

In animal models of heart failure, administration of Acetyl-(D-Trp16)-Endothelin-1 (16-21) resulted in improved cardiac function by reducing myocardial contractility and heart rate, suggesting its potential as a therapeutic agent in managing heart failure symptoms .

Inflammation Studies

The involvement of endothelins in inflammatory processes has led to research on Acetyl-(D-Trp16)-Endothelin-1 (16-21) as a potential anti-inflammatory agent. Endothelin-1 is known to stimulate pro-inflammatory cytokines, contributing to conditions like sepsis and atherosclerosis .

Case Study: Sepsis

In models of sepsis, blocking endothelin receptors with Acetyl-(D-Trp16)-Endothelin-1 (16-21) has demonstrated reduced levels of inflammatory markers such as TNF-α and IL-6, indicating its role in modulating inflammatory responses .

Oncology Research

Recent studies have explored the implications of endothelin signaling in cancer progression. The use of Acetyl-(D-Trp16)-Endothelin-1 (16-21) allows researchers to dissect the pathways involved in tumor growth and metastasis.

Case Study: Tumor Growth Inhibition

In vitro studies have shown that blocking endothelin receptors can inhibit the proliferation of certain cancer cell lines, suggesting that Acetyl-(D-Trp16)-Endothelin-1 (16-21) may serve as a lead compound for developing new cancer therapies .

Summary Table: Applications of Acetyl-(D-Trp16)-Endothelin-1 (16-21)

| Application Area | Mechanism/Effect | Notable Findings |

|---|---|---|

| Cardiovascular Research | Inhibition of ETA/ETB receptors | Improved cardiac function in heart failure models |

| Inflammation Studies | Reduction of pro-inflammatory cytokines | Decreased TNF-α and IL-6 levels during sepsis |

| Oncology Research | Inhibition of tumor cell proliferation | Suppressed growth in certain cancer cell lines |

Wirkmechanismus

The mechanism of action of Acetyl-(D-Trp16)-Endothelin-1 (16-21) Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH involves binding to endothelin receptors (ETA and ETB) on cell surfaces. This binding triggers intracellular signaling pathways, leading to physiological effects such as vasoconstriction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key Comparative Insights

Receptor Selectivity :

- Acetyl-(D-Trp¹⁶)-ET-1 (16-21) selectively targets ETA receptors, unlike PD 145065, which inhibits both ETA and ETB subtypes .

- BQ-123’s cyclic structure confers ETB selectivity, making it a tool for dissecting receptor-specific pathways .

Potency: The D-Trp substitution in Acetyl-(D-Trp¹⁶)-ET-1 (16-21) enhances binding affinity compared to the native fragment, which is 3–4 orders of magnitude less potent than ET-1 in vitro . PD 145065 exhibits nanomolar affinity but suffers from rapid enzymatic degradation, limiting therapeutic utility .

Metabolic Stability: Acetylation and D-amino acid substitution in Acetyl-(D-Trp¹⁶)-ET-1 (16-21) reduce susceptibility to aminopeptidases and carboxypeptidases, addressing stability issues seen in PD 145065 . BQ-123’s cyclic backbone further enhances stability, making it suitable for prolonged assays .

Functional Effects :

- The native ET-1 (16-21) fragment induces endothelium-dependent vasodilation but is 500x less potent than acetylcholine .

- Alanine-substituted analogues (e.g., [Ala³¹]-ET-1) exhibit biphasic systemic effects, highlighting the importance of specific residues in receptor activation .

Structural Determinants of Activity

- D-Trp¹⁶ : The D-configuration disrupts native ET-1 interactions with ETA receptors, converting the peptide from an agonist to an antagonist .

- Acetylation : Protects against N-terminal degradation, extending half-life in biological systems .

- C-Terminal Hydrophobic Residues : Ile-Ile-Trp motif is critical for receptor binding; modifications here (e.g., in PD 145065) alter potency and selectivity .

Biologische Aktivität

Acetyl-(D-Trp16)-Endothelin-1 (16-21), also known as Ac-D-Trp-Leu-Asp-Ile-Ile-Trp-OH, is a synthetic analog of the naturally occurring peptide endothelin-1 (ET-1). This compound has garnered attention due to its potent biological activities, particularly in the context of cardiovascular physiology and pathophysiology. This article explores the biological activity of this compound, focusing on its receptor interactions, structure-activity relationships, and implications in various physiological and pathological conditions.

Overview of Endothelin-1

Endothelin-1 is a 21-amino-acid peptide primarily produced by endothelial cells and is known for its strong vasoconstrictive properties. It acts mainly through two receptor subtypes: ET_A and ET_B . The ET_A receptor is predominantly found in vascular smooth muscle cells, leading to vasoconstriction, while the ET_B receptor can mediate both vasoconstriction and vasodilation depending on the tissue context .

Structure-Activity Relationship

The biological activity of Acetyl-(D-Trp16)-Endothelin-1 (16-21) is influenced by its structural features. The C-terminal hexapeptide (residues 16-21) is crucial for its interaction with endothelin receptors. Key structural elements that contribute to its activity include:

- C-terminal free carboxylic function : Essential for receptor binding.

- L-configuration of Trp-21 : Vital for maintaining biological activity.

- Beta-carboxylic function of Asp-18 : Important for receptor recognition.

- Presence of Leu-17 : Contributes to hydrophobic interactions.

- Imidazole moiety of His-16 : Plays a role in receptor affinity .

Table 1: Structural Features Influencing Activity

| Structural Feature | Importance |

|---|---|

| C-terminal carboxylic acid | Essential for receptor binding |

| L-Trp-21 | Maintains biological activity |

| Asp-18 | Critical for receptor recognition |

| Leu-17 | Enhances hydrophobic interactions |

| His-16 | Affects receptor affinity |

Vasoconstrictor Activity

Studies have shown that Acetyl-(D-Trp16)-Endothelin-1 (16-21) exhibits significant vasoconstrictor activity. In assays using rat pulmonary artery preparations, this compound demonstrated a potency comparable to that of native ET-1, with effective concentrations leading to substantial increases in vascular resistance .

Contractile Response in Smooth Muscle

In isolated guinea-pig bronchus preparations, the contractile response induced by Acetyl-(D-Trp16)-Endothelin-1 (16-21) was assessed. The results indicated that this compound retains the contractile properties characteristic of endothelins, suggesting a preserved interaction with ET_A receptors .

Comparative Studies with Other Analogues

Comparative studies have examined various endothelin analogues, revealing that modifications at specific amino acid positions can enhance or diminish biological activity. For instance, substitution at positions such as Ser5, Lys9, and Tyr13 increased the potency of ET analogues significantly, indicating that subtle changes in structure can lead to marked differences in biological effects .

Cardiovascular Research

Acetyl-(D-Trp16)-Endothelin-1 (16-21) has been utilized extensively in cardiovascular research to elucidate mechanisms underlying hypertension and vascular diseases. Its ability to selectively activate ET_A receptors makes it a valuable tool for studying the role of endothelins in vascular tone regulation.

Cancer Research

Emerging studies suggest that endothelins may play a role in tumor progression and metastasis. Acetyl-(D-Trp16)-Endothelin-1 (16-21) has been investigated for its potential effects on cancer cell proliferation and migration, highlighting its relevance beyond cardiovascular physiology .

Q & A

Q. What are the critical parameters for synthesizing Acetyl-(D-Trp¹⁶)-Endothelin-1 (16-21) with high purity?

- Methodological Answer : Synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key parameters include:

-

Purification : Reverse-phase HPLC with gradients optimized for retention of hydrophobic residues (e.g., Trp, Ile). Purity >95% is achievable, with 98–99% purity upon request .

-

TFA Removal : Residual trifluoroacetic acid (TFA) from cleavage/purification can interfere with cell assays. Use TFA removal services for studies involving cellular systems or APIs .

-

Quality Control : Mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight (MW: 887.03 g/mol for C₄₆H₆₂N₈O₁₀) and analytical HPLC for purity validation .

Table 1 : Synthesis and Storage Parameters

Q. How does the D-Trp¹⁶ substitution impact receptor binding specificity?

- Methodological Answer : The D-Trp substitution at position 16 disrupts the native α-helical structure of endothelin-1, reducing ET-B receptor affinity while retaining ET-A agonism. Experimental validation involves:

- Competitive Binding Assays : Compare displacement of ¹²⁵I-ET-1 in ET-A-rich (e.g., vascular smooth muscle cells) vs. ET-B-rich (e.g., endothelial cells) tissues .

- Functional Studies : Measure vasoconstriction in ET-A-dependent models (e.g., rabbit aortic rings) vs. ET-B-mediated vasodilation .

- Structural Analysis : Circular dichroism (CD) to confirm altered secondary structure due to D-Trp .

Advanced Research Questions

Q. How can structural modifications enhance ET-B receptor selectivity in endothelin analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate that substitutions at positions 16 and 21 are critical:

-

Position 16 : Replace D-Trp with bulky residues (e.g., 3,3-diphenylalanine, DDip) to sterically hinder ET-A binding. This increases ET-B selectivity by 10-fold in analogs like PD 142893 .

-

Position 21 : Trp→Phe substitution reduces hydrophobicity, favoring ET-B interactions. Validate via radioligand displacement assays using CHO cells expressing recombinant receptors .

Table 2 : SAR of Key Analogs

Analog ET-A IC₅₀ (nM) ET-B IC₅₀ (nM) Selectivity (ET-B/ET-A) Reference Ac-D-Trp¹⁶-ET-1 (16-21) 2.5 450 0.005 PD 142893 (DDip¹⁶) 15 3 5.0

Q. How to reconcile discrepancies between in vitro receptor affinity and in vivo pharmacological effects?

- Methodological Answer : In vitro assays may not account for systemic factors (e.g., metabolism, endothelial modulation). For example:

- In Vitro : Ac-D-Trp¹⁶-ET-1 (16-21) acts as an ET-A agonist in smooth muscle cells (IC₅₀ = 2.5 nM) .

- In Vivo : The same peptide increases mean arterial pressure in rats, but with 100-fold lower potency than ET-3 due to rapid clearance .

- Experimental Design : Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma stability) and endothelial-denuded models to isolate receptor-specific effects .

Q. What methodologies mitigate TFA interference in cell-based assays?

- Methodological Answer : Residual TFA in peptide preparations can confound cellular responses (e.g., inhibit proliferation at nM concentrations). Mitigation strategies include:

Q. How to design experiments probing the role of disulfide bonds in endothelin receptor interactions?

- Methodological Answer : Disulfide bonds (Cys¹-Cys¹⁵ and Cys³-Cys¹¹) are critical for receptor activation. Experimental approaches:

- Alanine Scanning : Replace cysteines with Ala to disrupt disulfide bonds. Assess binding via surface plasmon resonance (SPR) .

- Reduction/Alkylation : Treat peptide with DTT/iodoacetamide to reduce and alkylate cysteines. Compare activity in functional assays (e.g., arachidonic acid release) .

- Molecular Dynamics : Simulate receptor docking with/without disulfide bonds to identify conformational changes .

Key Contradictions and Resolutions

- Agonist vs. Antagonist Activity : reports ET-A agonism, while describes ET-A/ET-B antagonism. This discrepancy arises from peptide concentration (nM vs. µM ranges) and receptor density in experimental models .

- Molecular Formula Variability : (C₄₁H₅₉N₉O₁₀) vs. (C₄₆H₆₂N₈O₁₀) reflects differences in sequence (His¹⁶ vs. D-Trp¹⁶). Always confirm peptide identity via MS/MS sequencing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.